molecular formula C8H18ClNO2 B1433115 Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride CAS No. 177269-36-2

Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride

Cat. No. B1433115
M. Wt: 195.69 g/mol
InChI Key: VMUNUUJNPRDFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride” likely contains an aminomethyl group and a methyl ester group . The aminomethyl group can be described as a methyl group substituted by an amino group −NH2 . The methyl ester group is a common functional group in organic chemistry, consisting of a carbonyl adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a backbone of the butanoate ester, with an aminomethyl group attached to the second carbon and an ethyl group attached to the second carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could not be found in the available resources .

Scientific Research Applications

Biosynthesis in Fruits

Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride and its related compounds play a significant role in the biosynthesis of esters contributing to fruit aroma. In a study by Rowan et al. (1996), the biosynthetic origins and conversions of related esters in apples were explored using deuterium-labeled substrates, highlighting their importance in fruit aroma characteristics (Rowan et al., 1996).

In Vitro Cytotoxicity Studies

In the field of medicinal chemistry, compounds like methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride have been studied for their potential as anticancer drugs. Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes for their cytotoxic effects against various human tumor cell lines (Basu Baul et al., 2009).

Wine Aroma and Flavor

The compound and its derivatives are also significant in the study of wine aroma and flavor. Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, providing insights into its role in wine's sensory profile (Gammacurta et al., 2018).

Safety And Hazards

The safety and hazards of this compound could not be found in the available resources .

Future Directions

The future directions of research on this compound could not be found in the available resources .

properties

IUPAC Name

methyl 2-(aminomethyl)-2-ethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-8(5-2,6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUNUUJNPRDFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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